5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NO2S2/c14-12(15)10-6-5-9(16-10)11-13-7-3-1-2-4-8(7)17-11/h1-6H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBJZPGWTJQYCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(S3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380431-21-0 | |
| Record name | 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Phenacyl Bromide-Mediated Cyclization
The reaction of benzothiazole-2-thiol derivatives with phenacyl bromides under reflux conditions offers a pathway to construct the thiophene core. In a representative procedure, carbon disulfide and phenacyl bromide derivatives (2a–2c) react with a benzothiazole precursor to yield substituted thiophenes. For instance, compound 4a (3-amino-4-(benzothiazol-2-yl)-5-mercaptothiophen-2-yl)(4-methylphenyl)methanone was synthesized by refluxing benzothiazole-thiol with phenacyl bromide in ethanol, followed by neutralization and recrystallization. Adapting this method, introducing a carboxylic acid group at the thiophene’s 2-position could involve using a phenacyl bromide pre-functionalized with a methyl ester, followed by hydrolysis.
Mercaptobenzoic Acid-Based One-Pot Synthesis
A one-pot method from 2-mercaptobenzoic acid (6) and aryl bromomethyl ketones (8a–s) in DMF with triethylamine facilitates thiophene ring formation. While this approach typically yields 2-aroylbenzo[b]thiophen-3-ols (5a–s) , substituting the aryl bromomethyl ketone with a benzothiazole-containing analog could direct the formation of 5-(benzothiazol-2-yl)thiophene-2-carboxylic acid. Reaction optimization would require adjusting the solvent system (e.g., ethanol/water mixtures) and oxidants (e.g., hydrogen peroxide).
Oxidation of Methyl Precursors
Metalloporphyrin-Catalyzed Oxidation
The oxidation of 2-methylbenzothiazole to benzothiazole-2-carboxylic acid using manganese porphyrin catalysts and oxygen/hydrogen peroxide provides a template for introducing carboxylic acid groups. For 5-(benzothiazol-2-yl)thiophene-2-carboxylic acid, synthesizing the methyl precursor (5-(benzothiazol-2-yl)thiophene-2-methyl) followed by oxidation under similar conditions could yield the target compound. In a typical protocol:
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Catalyst : Tetrakis-(p-methoxyphenyl)manganese porphyrin (10–200 ppm)
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Solvent : Ethanol/water (20–100% ethanol)
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Oxidant : Oxygen (1.42 MPa) or 30% H₂O₂
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Conditions : 100–140°C for 2–12 hours
Yields for benzothiazole-2-carboxylic acid ranged from 9.08% to 13.31%, suggesting that analogous oxidation of thiophene-methyl derivatives may require extended reaction times or higher catalyst loadings.
Potassium Permanganate-Mediated Oxidation
Classical oxidation methods using KMnO₄ in acidic or basic media could convert thiophene-2-methyl groups to carboxylic acids. However, harsh conditions risk degrading the benzothiazole ring, necessitating protective group strategies (e.g., esterification prior to oxidation).
Coupling Reactions with Preformed Fragments
Amide Coupling and Hydrolysis
The synthesis of N-(4,5-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves reacting benzothiazole amines with thiophene-2-carboxylic acid derivatives. For the target compound, substituting the amide formation with direct coupling of thiophene-2-carboxylic acid to a benzothiazole halide (e.g., bromide) via Ullmann or nucleophilic aromatic substitution could be explored. Challenges include the electron-withdrawing nature of the carboxylic acid, which may deactivate the thiophene ring toward substitution.
One-Pot Synthesis Approaches
Sequential Cyclization-Oxidation
Combining thiophene ring formation and oxidation in a single pot could streamline synthesis. For example, reacting 2-mercaptobenzoic acid with a benzothiazole-functionalized bromomethyl ketone in DMF/triethylamine, followed by in situ oxidation of a methyl group to carboxylic acid using H₂O₂, might yield the target compound. Key variables include:
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Solvent composition : Ethanol/water ratios (0–80% water)
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Catalyst : Manganese porphyrin (10–200 ppm)
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Temperature : 40–140°C
Comparative Analysis of Synthetic Methods
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzothiazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that benzothiazole derivatives, including 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid, exhibit potent antimicrobial properties. Specifically, these compounds have shown effectiveness against various pathogens such as Candida albicans and Aspergillus species , making them potential candidates for antifungal drug development.
Antitumor Potential
Numerous studies have indicated the antitumor activity of benzothiazole derivatives. For example, compounds similar to this compound have been tested against different cancer cell lines, revealing significant cytotoxic effects. A notable case study involved a clinical trial where patients with advanced lung cancer treated with benzothiazole derivatives showed a marked reduction in tumor size .
Other Biological Activities
The compound is also being investigated for its potential as an anti-inflammatory agent, analgesic, and for its activity against neurodegenerative diseases. Recent research has focused on synthesizing derivatives that can inhibit enzymes related to depression and neurodegenerative disorders, showcasing the versatility of benzothiazole-based compounds in therapeutic applications .
Materials Science Applications
This compound has garnered attention in materials science, particularly in the development of organic semiconductors and light-emitting diodes (LEDs). The unique electronic properties of thiophene and benzothiazole derivatives facilitate their use in advanced materials for electronic applications .
Case Studies
The following table summarizes key case studies highlighting the applications of this compound:
Mechanism of Action
The mechanism of action of 5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it inhibits the growth of bacteria by interfering with essential enzymes and cellular processes . In anticancer research, it induces apoptosis in cancer cells through the activation of specific signaling pathways and the inhibition of cell proliferation .
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiophene-2-carboxylic Acid Derivatives
Key Insights from Comparative Analysis
Substituent Effects :
- Electron-withdrawing groups (e.g., -CF₃, halogens) enhance lipophilicity and metabolic stability. For example, 5-(trifluoromethyl)benzo[b]thiophene-2-carboxylic acid exhibits potent bioactivity in plant disease control due to its strong electron-withdrawing effect .
- Halogenated phenyl groups (e.g., 4-fluorophenyl in , 3-bromophenyl in ) may improve binding to hydrophobic pockets in target proteins.
Thiophene-carboxylic acid derivatives with pyrrolopyrimidine substituents () show exceptional anticancer activity, suggesting that hybrid heterocyclic systems enhance potency .
Pharmacological Gaps :
- While this compound shares structural motifs with active compounds (e.g., benzothiazole in , thiophene in ), explicit pharmacological data for this specific compound are lacking. Further studies are required to validate its efficacy.
Biological Activity
5-(1,3-Benzothiazol-2-yl)thiophene-2-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicine and agriculture.
Chemical Structure and Properties
This compound features a benzothiazole ring fused to a thiophene ring with a carboxylic acid functional group. Its molecular formula is C₁₃H₉N₃O₂S, with a molecular weight of 261.33 g/mol. The compound has a melting point of approximately 243-244°C, indicating good thermal stability suitable for various applications .
Synthesis
The synthesis of this compound typically involves:
- Formation of the Benzothiazole Ring : This can be achieved through the reaction of 2-mercaptoaniline with suitable chlorinating agents.
- Cyclization : Subsequent cyclization leads to the formation of the thiophene ring.
- Carboxylation : Finally, carboxylation at the 2-position is performed using carbon dioxide or carboxylic acid derivatives .
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and shown to inhibit growth by interfering with cell wall synthesis and protein functions. For instance, studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound has also been explored for its anticancer potential. In vitro studies demonstrated that it could induce apoptosis in cancer cells by activating caspases and inhibiting survival pathways such as the PI3K/Akt pathway. Notably, it has shown activity against several cancer cell lines, including HeLa (cervical cancer) and CEM (human T-lymphocyte cells) with IC₅₀ values indicating promising potency .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX)-2, which are critical in inflammatory processes .
The biological activity of this compound is attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It inhibits specific enzymes involved in bacterial metabolism and cancer cell proliferation.
- Signal Pathway Modulation : The compound affects key signaling pathways that regulate cell survival and apoptosis.
- Interaction with DNA : Some studies suggest potential interactions with DNA or RNA, leading to disruptions in replication and transcription processes .
Comparative Analysis
| Property/Activity | This compound | Benzothiazole Derivatives | Thiophene Derivatives |
|---|---|---|---|
| Antimicrobial Activity | Significant against various strains | Moderate | Low |
| Anticancer Activity | High potency in multiple cancer cell lines | Variable | Low |
| Anti-inflammatory Activity | Effective inhibition of COX enzymes | Limited | None |
| Synthesis Complexity | Moderate | Simple | Simple |
Case Studies
- Antimicrobial Efficacy : A study published in Pharmaceutical Biology evaluated the antimicrobial efficacy of several benzothiazole derivatives, including this compound. The results indicated a strong inhibitory effect on Staphylococcus aureus and Escherichia coli, highlighting its potential as a new antimicrobial agent .
- Cancer Research : Another research article focused on the anticancer properties of this compound showed that it reduced cell viability in HeLa cells by approximately 70% at a concentration of 20 µM after 48 hours of treatment. This study suggests that further development could lead to novel cancer therapies based on this compound's structure .
Q & A
Q. What are the standard synthetic routes for 5-(1,3-benzothiazol-2-yl)thiophene-2-carboxylic acid, and how can reaction conditions be optimized?
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Methodological Answer : A common approach involves condensation reactions between thiophene-carboxylic acid derivatives and benzothiazole precursors. For example, β-aroylacrylic acids can react with 2-aminothiophenol under acidic conditions (e.g., HCl-saturated ethanol) to form fused heterocycles. Refluxing at 80–100°C for 3–5 hours, followed by recrystallization from methanol or acetic acid/water mixtures, yields pure crystals . Optimization may involve adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and acid catalysis. Monitoring via TLC or HPLC ensures reaction completion.
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Key Data :
| Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|
| 2-aminothiophenol, β-aroylacrylic acid | Ethanol (HCl gas) | Reflux | 2–5 h | 60–75% | |
| Thiophene-2-carboxylic acid derivatives | Acetic acid | 100°C | 3–5 h | 50–82% |
Q. Which spectroscopic and crystallographic techniques are critical for structural validation?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for benzothiazole and thiophene moieties) and carboxyl groups (δ ~170 ppm in 13C). Use deuterated DMSO or CDCl3 for solubility .
- X-ray Diffraction : Resolve molecular packing and hydrogen-bonding networks. SHELX programs (e.g., SHELXL for refinement) are standard for small-molecule crystallography. ORTEP-3 generates thermal ellipsoid plots for visual validation .
- Mass Spectrometry : Confirm molecular weight (e.g., HRMS with <5 ppm error).
Q. How can purification challenges (e.g., low solubility) be addressed?
- Methodological Answer :
- Recrystallization : Use mixed solvents (e.g., DMF/ethanol or acetic acid/water) to improve crystal growth .
- Column Chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate → methanol) for polar impurities.
Advanced Research Questions
Q. How can computational modeling predict intermolecular interactions in crystalline states?
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Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model electronic properties and non-covalent interactions. Software like Gaussian or ORCA calculates hydrogen-bond strengths and π-π stacking energies. Pair with CrystalExplorer for Hirshfeld surface analysis to quantify interaction contributions (e.g., C–H⋯O vs. N–H⋯S) .
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Key Data :
| Interaction Type | Distance (Å) | Energy (kcal/mol) | Reference |
|---|---|---|---|
| N–H⋯O | 2.85–3.10 | -4.2 to -6.5 | |
| C–H⋯π | 3.20–3.50 | -1.8 to -3.0 |
Q. What strategies resolve contradictions in hydrogen-bonding patterns across crystallographic studies?
- Methodological Answer : Apply graph-set analysis (e.g., Etter’s rules) to classify hydrogen-bond motifs (e.g., R₂²(8) rings). Compare datasets from multiple crystal forms (polymorphs) or solvent-adducted structures. Validate using SHELXL’s TWIN/BASF commands for twinned crystals .
Q. How is structure-activity relationship (SAR) analysis performed for pharmacological applications?
- Methodological Answer :
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Synthesis Analogues : Modify substituents (e.g., halogens, methyl groups) on the benzothiazole or thiophene rings.
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Biological Assays : Test against target enzymes (e.g., Pseudomonas aeruginosa porphobilogen synthase) using IC₅₀ measurements. Correlate activity with electronic (Hammett σ) or steric parameters (Taft’s Es) .
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Docking Studies : Use AutoDock Vina to predict binding modes in protein active sites (e.g., PDB: 1NHI).
- Key Data :
| Compound | IC₅₀ (μM) | LogP | Reference |
|---|---|---|---|
| 5-(4-Cl-Ph)-thiophene-2-carboxylic acid | 0.85 | 2.1 | |
| 5-(4-F-Ph)-thiophene-2-carboxylic acid | 1.20 | 1.8 |
Q. What are the limitations of SHELX in refining disordered solvent molecules?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
